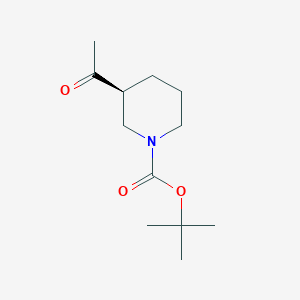

(S)-1-Boc-3-acetylpiperidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl (3S)-3-acetylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO3/c1-9(14)10-6-5-7-13(8-10)11(15)16-12(2,3)4/h10H,5-8H2,1-4H3/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIDISJMZFQAYKG-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCCN(C1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@H]1CCCN(C1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Piperidine Derivatives As Core Scaffolds in Organic and Medicinal Chemistry

The piperidine (B6355638) ring, a six-membered nitrogen-containing heterocycle, is a privileged scaffold in the design and discovery of new drugs. researchgate.netnih.govijnrd.org Its derivatives are integral components of numerous pharmaceuticals and naturally occurring alkaloids. nih.govdut.ac.za The prevalence of the piperidine motif in medicinal chemistry can be attributed to its ability to influence the pharmacokinetic and pharmacodynamic properties of molecules, such as enhancing membrane permeability, improving metabolic stability, and facilitating binding to biological targets. researchgate.net

The versatility of the piperidine scaffold allows for the synthesis of a wide array of derivatives, including substituted piperidines, spiropiperidines, and condensed piperidine systems. nih.gov These modifications are often crucial for modulating the biological activity of the parent compound. dut.ac.za The development of efficient and cost-effective methods for the synthesis of these derivatives is an ongoing focus of modern organic chemistry. nih.gov

Table 1: Examples of Piperidine-Containing Pharmaceuticals

| Drug Name | Therapeutic Class |

|---|---|

| Haloperidol | Antipsychotic |

| Risperidone | Antipsychotic |

| Raloxifene | Selective Estrogen Receptor Modulator |

| Donepezil | Alzheimer's Disease Treatment |

This table provides examples of pharmaceuticals that contain the piperidine scaffold, highlighting its importance in drug development. ijnrd.orgatamanchemicals.com

The Critical Role of Chiral Piperidine Building Blocks in Asymmetric Synthesis

The introduction of chirality into piperidine (B6355638) rings adds a layer of complexity and specificity, which is often essential for achieving desired biological activity. Asymmetric synthesis, the process of selectively producing one enantiomer of a chiral molecule, heavily relies on the use of chiral building blocks. nih.gov Enantiomerically pure piperidines are crucial intermediates in the synthesis of a wide range of biologically active compounds, including alkaloids and pharmaceuticals. rsc.orgresearchgate.net

The development of methods to generate chiral piperidines has been a significant area of research. nih.govrsc.org Strategies such as asymmetric intramolecular Michael reactions and the use of chiral auxiliaries have been employed to produce enantiomerically enriched piperidine derivatives. rsc.org These chiral synthons serve as versatile starting materials for the construction of more complex molecules with defined stereochemistry. researchgate.netacs.org The ability to control the stereochemistry at multiple centers within the piperidine ring is a key challenge and a major focus of contemporary synthetic organic chemistry. acs.org

Overview of S 1 Boc 3 Acetylpiperidine As a Chiral Synthon for Advanced Chemical Entities

Chemoenzymatic and Biocatalytic Approaches to Enantiopure Piperidine Derivatives

The convergence of chemical synthesis and biocatalysis, known as a chemoenzymatic approach, offers a powerful strategy for the production of enantiopure piperidines. researchgate.netnih.gov This methodology leverages the high selectivity of enzymes for specific transformations, often under mild reaction conditions, in concert with traditional organic synthesis to construct complex chiral molecules. nih.gov

Enzymatic Resolution of Racemic Precursors (e.g., cis-dimethyl 1-acetylpiperidine-2,3-dicarboxylate)

One effective strategy for accessing enantiopure piperidines is through the enzymatic resolution of racemic precursors. A notable example is the resolution of cis-(±)-dimethyl 1-acetylpiperidine-2,3-dicarboxylate. acs.orgfigshare.comacs.org

Lipases are a versatile class of enzymes widely employed in the kinetic resolution of racemic compounds. chemrxiv.org They can catalyze the enantioselective hydrolysis of esters or the transesterification of alcohols, separating a racemic mixture into two enantiomers. chemrxiv.orgnih.gov

In the context of piperidine synthesis, Candida antarctica lipase (B570770) B (CALB) has proven to be a robust biocatalyst. acs.orgfigshare.com The enzymatic resolution of cis-(±)-dimethyl 1-acetylpiperidine-2,3-dicarboxylate using soluble CALB has been demonstrated to be highly enantioselective, with an E value of 80 at 45 °C and pH 7.5. acs.org This process allows for the preparation of (2S,3R)-dimethyl 1-acetylpiperidine-2,3-dicarboxylate, a valuable intermediate for pharmaceuticals like moxifloxacin. acs.orgrsc.org The reaction proceeds via enantioselective hydrolysis, where one enantiomer of the diester is selectively hydrolyzed to the corresponding monoester, allowing for the separation of the unreacted, enantiomerically pure diester. acs.org On a preparative scale, this method can yield the desired diester with an enantiomeric excess (ee) of over 99% and a 47.5% yield (95% of the theoretical maximum). acs.org

To enhance the efficiency and stability of the biocatalyst, researchers have explored the immobilization of CALB. An engineered CALB mutant, CALB-I189K, was covalently immobilized on a glutaraldehyde-activated amino resin. acs.orgfigshare.com This immobilized enzyme exhibited improved thermal stability and could be reused for multiple cycles in a stirred tank reactor, achieving an average productivity of 49.6 g L⁻¹ h⁻¹. acs.orgfigshare.com The unwanted hydrolyzed half-ester can also be converted back to the racemic diester for recycling. acs.org

The table below summarizes the key findings for the lipase-catalyzed resolution of cis-(±)-dimethyl 1-acetylpiperidine-2,3-dicarboxylate.

| Enzyme | Form | Substrate Loading | Key Outcome | Reference |

| Soluble CALB | Free | 8% (w/w) | >99% ee, 47.5% yield | acs.org |

| CALB-I189K | Immobilized | 100 g L⁻¹ | Average productivity of 49.6 g L⁻¹ h⁻¹ over 50 cycles | acs.orgfigshare.com |

Lipase-catalyzed transesterification is another effective method for kinetic resolution. For instance, the resolution of racemic 1-(4-(trifluoromethyl)phenyl)ethanol has been optimized using lipase-catalyzed transesterification in an organic solvent. dntb.gov.ua Similarly, lipase-catalyzed transesterification of a racemic alcohol precursor for a 2-functionalized piperidine yielded the enantiomerically pure alcohol and its corresponding acetate (B1210297). oup.com Lowering the reaction temperature in lipase-catalyzed transesterification has also been shown to significantly enhance enantioselectivity. nih.gov

Whole-cell biotransformation provides an alternative to using isolated enzymes, offering the advantage of in-situ cofactor regeneration. nih.govmdpi.com This approach is particularly useful for the enantioselective reduction of ketones to produce chiral alcohols, which are valuable precursors for complex molecules. mdpi.com

Microbial reduction of N-protected piperidinones can produce chiral hydroxypiperidines with high enantioselectivity. For example, various yeast strains have been screened for their ability to reduce N-Boc-3-piperidone to the corresponding (S)-alcohol. conicet.gov.ar This method leverages the array of oxidoreductases present within the microbial cells to perform the desired stereoselective reduction. The use of growing cells in a "one-step" process, where cell growth and biotransformation occur simultaneously, has been explored as a time and cost-effective alternative to using resting cells. mdpi.com

Asymmetric Bioreduction of N-Boc-3-piperidone and Analogues

The asymmetric bioreduction of N-Boc-3-piperidone (NBPO) to (S)-N-Boc-3-hydroxypiperidine ((S)-NBHP) is a key step in the synthesis of several pharmaceuticals, including the anticancer drug ibrutinib. chemicalbook.commdpi.comacs.org This transformation is often achieved with high yield and excellent enantioselectivity using ketoreductases (KREDs). chemicalbook.commdpi.com

A carbonyl reductase from Rhodococcus erythropolis WZ010 (ReCR) has been identified and characterized for its ability to reduce NBPO to (S)-NBHP with strict (S)-enantioselectivity. mdpi.com To improve the process, a variant, ReCR Y54F, was developed which, when used in a whole-cell system with (R/S)-2-octanol as a cosubstrate for NADH regeneration, increased the yield of (S)-NBHP from 77.78% to 95.92%. mdpi.com This system demonstrated a high substrate concentration tolerance (up to 1.5 M) and a space-time yield of 579.15 g L⁻¹ day⁻¹, highlighting its potential for industrial application. mdpi.com

Another strategy involves the coexpression of a ketoreductase and a glucose dehydrogenase (GDH) in a single host cell, such as E. coli. mdpi.com This creates a self-sufficient system for cofactor regeneration. A coexpression system with a single promoter was found to be more efficient for synthesizing (S)-NBHP than systems with double promoters or those using separate cells for the reductase and the regeneration enzyme. mdpi.com Under optimized conditions, this system achieved a high yield of (S)-NBHP from N-Boc-3-piperidone. mdpi.com

The table below presents data on the asymmetric bioreduction of N-Boc-3-piperidone.

| Biocatalyst | System | Substrate Concentration | Product Yield | Enantiomeric Excess | Reference |

| Whole cells with ReCR Y54F | Aqueous/(R/S)-2-octanol biphasic | 1.5 M | 95.92% | >99.9% | mdpi.com |

| Co-expressing KRED and GDH | Whole-cell | 100 g L⁻¹ | High | High | mdpi.com |

Implementation of Biocatalysis in Continuous Flow Systems for Process Intensification

Continuous flow technology offers several advantages over traditional batch processes, including improved process control, enhanced reaction rates, and easier product isolation. chimia.ch When combined with biocatalysis, it can lead to highly efficient and sustainable manufacturing processes. nih.gov

The synthesis of (S)-1-Boc-3-aminopiperidine has been successfully demonstrated in a continuous flow system using an immobilized ω-transaminase. acs.org The enzyme was covalently attached to a modified epoxy resin, resulting in a stable biocatalyst that could be reused for multiple cycles. acs.org In this system, a 95% conversion was achieved with a residence time of only 10 minutes, and the system operated continuously for 24 hours with an impressive space-time yield of 930.73 g·L⁻¹·day⁻¹. acs.org

Similarly, the enzymatic resolution of cis-(±)-dimethyl 1-acetylpiperidine-2,3-dicarboxylate was performed in a recirculating packed bed reactor (RPBR) in a semicontinuous mode. acs.orgfigshare.com This setup achieved a higher average productivity (59.4 g L⁻¹ h⁻¹) compared to the batch reactor and exhibited high operational stability over 50 cycles. acs.orgfigshare.com

The development of fusion proteins, where a catalytic enzyme, a cofactor recycling unit, and an immobilization module are combined into a single polypeptide chain, represents a significant advancement for continuous flow biocatalysis. worktribe.com This approach has been used to create self-sufficient catalytic machineries for multi-step cascade reactions in flow, demonstrating high productivity. worktribe.com

Asymmetric Chemical Synthesis Strategies for the Piperidine Core

While biocatalytic methods are powerful, asymmetric chemical synthesis remains a cornerstone for the construction of chiral piperidine cores. mdpi.com These strategies often involve the use of chiral auxiliaries, chiral catalysts, or starting materials from the chiral pool to control the stereochemical outcome of the reaction.

One approach involves the intramolecular Mannich reaction of a sulfinimine-derived β-amino ketone to construct the 2,3,6-trisubstituted piperidine core of Nuphar alkaloids. nih.gov Another strategy utilizes the asymmetric dearomatization of activated pyridines. nih.gov This chemo-enzymatic method employs a one-pot amine oxidase/ene imine reductase cascade to convert N-substituted tetrahydropyridines into stereodefined 3- and 3,4-substituted piperidines. nih.gov

Palladium-catalyzed intramolecular N-alkylation of an optically active urethane, obtained through enzymatic resolution of a racemic alcohol, provides an efficient route to chiral 2-functionalized piperidines with high intramolecular chirality transfer. oup.com Additionally, the asymmetric synthesis of 2-(1-aminoalkyl)piperidines has been achieved using a chiral 2-cyano-6-phenyloxazolopiperidine (B14121631) intermediate. acs.org

Modern synthetic approaches also combine biocatalytic C-H oxidation with radical cross-coupling reactions. chemistryviews.orgchemrxiv.org This strategy allows for the rapid and modular enantioselective construction of complex piperidine frameworks by first introducing hydroxyl groups into inexpensive piperidine precursors using enzymes, followed by radical cross-coupling to install various substituents. chemistryviews.orgchemrxiv.org

Chiral Auxiliary-Mediated Approaches to Induce Stereoselectivity

Chiral auxiliaries are powerful tools for inducing stereoselectivity in the synthesis of chiral piperidines. These temporary chiral groups are covalently attached to the substrate, direct the stereochemical outcome of a reaction, and are subsequently removed to yield the desired enantiomerically enriched product.

One prominent class of chiral auxiliaries is the enantiopure aryl-sulfinamides. For instance, N-(tert-butylsulfinyl)imines have been effectively used to synthesize α-chiral piperidines. The tert-butylsulfinyl group serves as an excellent chiral auxiliary, affording high diastereoselectivity in additions of nucleophiles to the imine. A practical continuous flow protocol has been developed using N-(tert-butylsulfinyl)-bromoimine and various Grignard reagents to produce a range of functionalized piperidines in high yields (typically >80%) and excellent diastereoselectivities (>90:10 dr). The sulfinyl group can be easily cleaved under mild acidic conditions to provide the free amine.

Another approach involves the use of chiral enamides. A stereoselective α-amidoalkylation has been achieved using a chiral and cyclic enamide, which reacts with silyl (B83357) enol ethers to give α-substituted amides as a mixture of diastereomers. These diastereomers can be separated, and subsequent transformations lead to α-substituted piperidines of high enantiomeric purity after removal of the chiral auxiliary.

The Diels-Alder reaction has also been employed with chiral auxiliaries to achieve stereocontrol. A chiral auxiliary-mediated asymmetric synthesis of a pentasubstituted piperidine has been demonstrated, showcasing the utility of this strategy in constructing complex piperidine scaffolds. Additionally, chiral alcohols like trans-cumylcyclohexanol (TCC) have been used as auxiliaries for the stereoselective addition of organometallic reagents to N-acylpiperidinium ions, yielding enantiopure piperidine derivatives after chromatographic separation of diastereomers and reductive removal of the auxiliary.

| Chiral Auxiliary | Type of Reaction | Key Features | Reference(s) |

| N-(tert-butylsulfinyl) | Nucleophilic addition to imine | Excellent diastereoselectivity, mild removal conditions. | |

| Chiral Enamide | α-amidoalkylation | Forms separable diastereomeric amides. | |

| trans-Cumylcyclohexanol (TCC) | Nucleophilic addition to N-acylpiperidinium ion | Stereoselective addition of organometallic reagents. |

Enantioselective Catalysis in Piperidine Ring Formation or Derivatization

Enantioselective catalysis offers a more atom-economical approach to chiral piperidines by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. Both transition metals and small organic molecules have been successfully employed as catalysts.

Transition metal catalysis has emerged as a powerful tool for the asymmetric synthesis of chiral piperidines. A notable example is the rhodium-catalyzed asymmetric reductive Heck reaction. This method allows for the cross-coupling of aryl, heteroaryl, or vinyl boronic acids with phenyl pyridine-1(2H)-carboxylate to produce 3-substituted tetrahydropyridines with high yield and excellent enantioselectivity. A subsequent reduction step provides access to a wide variety of enantioenriched 3-substituted piperidines. This strategy has been applied to the formal syntheses of clinically used drugs like Preclamol and Niraparib.

Iridium-catalyzed asymmetric hydrogenation represents another key transformation. Substituted N-benzylpyridinium salts can be hydrogenated in the presence of a chiral iridium catalyst to afford α-aryl and α-heteroaryl piperidines with high levels of enantioselectivity (up to 99.3:0.7 er).

Palladium catalysis has also been utilized effectively. An asymmetric palladium/GF-Phos-catalyzed carbenylative amination of N-tosylhydrazones with (E)-vinyl iodides bearing an amine functionality provides a direct route to chiral pyrrolidines and piperidines in good yields and high enantioselectivities. Furthermore, zinc catalysis has been employed in an enantioselective [4+2] cycloaddition of 1-azadienes and nitroalkenes, using a novel F-BOPA ligand, to construct substituted piperidine scaffolds.

| Metal Catalyst | Ligand/Type | Reaction Type | Substrates | Product(s) | Reference(s) |

| Rhodium | Chiral Diene | Reductive Heck | Boronic acids, Dihydropyridines | 3-Substituted Tetrahydropyridines | |

| Iridium | Chiral Ligand | Asymmetric Hydrogenation | N-benzylpyridinium salts | α-(Hetero)aryl Piperidines | |

| Palladium | GF-Phos | Carbenylative Amination | N-tosylhydrazones, Vinyl iodides | 2-Substituted Piperidines | |

| Zinc | F-BOPA | [4+2] Cycloaddition | 1-Azadienes, Nitroalkenes | Substituted Piperidines |

Organocatalysis, the use of small, metal-free organic molecules to catalyze chemical reactions, has become a major area of asymmetric synthesis. Chiral phosphoric acids are effective organocatalysts for the synthesis of piperidine derivatives. For example, the asymmetric synthesis of 4,6-bis(1H-indole-3-yl)-piperidine-2-carboxylates was achieved in a one-step reaction from 3-vinyl indoles and imino esters using 10 mol% of a chiral phosphoric acid, yielding products with up to 99% enantiomeric excess (ee).

Organocatalytic cascade reactions have been developed to construct complex molecular architectures. The asymmetric synthesis of spiro-oxindole piperidine derivatives has been accomplished through an organocatalytic Michael/aza-Henry/hemiaminalization cascade reaction. Similarly, a highly enantioselective Wolff rearrangement–amidation–Michael–hemiaminalization stepwise reaction involving a cyclic 2-diazo-1,3-diketone, a primary amine, and an α,β-unsaturated aldehyde has been used to synthesize chiral spirocyclic piperidones with up to three stereogenic centers.

| Organocatalyst Type | Reaction Type | Key Features | Reference(s) |

| Chiral Phosphoric Acid | Aza-Diels-Alder | One-step synthesis of bisindole-piperidines. | |

| Chiral Amine/Thiourea | Cascade (Michael/aza-Henry/hemiaminalization) | Construction of complex spiro-oxindole piperidines. |

Diastereoselective Synthetic Routes Leveraging Substrate Control

Diastereoselective synthesis relies on the inherent stereochemistry of a substrate to control the formation of new stereocenters. This approach is particularly effective when a chiral center is already present in the starting material.

A highly diastereoselective continuous flow protocol has been developed for the rapid synthesis of α-chiral piperidines. This method utilizes readily accessible N-(tert-butylsulfinyl)-bromoimines and Grignard reagents, where the sulfinyl group directs the stereochemical outcome of the Grignard addition, leading to products with high diastereomeric ratios (typically >90:10 dr).

The diastereoselective reduction of chiral β-enamino esters is another valuable strategy. The reduction of a tetrasubstituted exocyclic double bond in a piperidine β-enamino ester can proceed with high diastereoselectivity to furnish the corresponding β-amino ester. The stereochemical outcome can be divergent depending on the synthetic sequence, allowing access to different diastereomers from a common precursor.

Furthermore, the Diels-Alder reaction provides a powerful method for establishing multiple stereocenters with high control. A stereoselective synthesis of polysubstituted piperidines was achieved starting from oxidative cleavage of 2-azabicyclo[2.2.2]octene Diels-Alder adducts, which were derived from N-protected 2-methyl-1,2-dihydropyridine. This methodology allows for the creation of piperidine scaffolds with several contiguous stereogenic centers in a controlled manner.

Conventional Multi-Step Organic Synthesis Routes

Conventional multi-step synthesis remains a cornerstone for accessing complex molecules like this compound. These routes often involve a sequence of well-established reactions, including the strategic use of protecting groups.

The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for the nitrogen atom of amines, including the piperidine nitrogen. Its popularity stems from its ease of introduction and its selective removal under acidic conditions, while being stable to a wide range of other reagents.

Boc Protection: The Boc group is typically introduced by reacting the piperidine amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. This reaction is generally high-yielding and clean.

Boc Deprotection: The removal of the Boc group is most commonly achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM). The reaction proceeds via the formation of a stable tert-butyl carbocation, which is scavenged, and the subsequent decarboxylation of the resulting carbamic acid releases the free amine.

The synthesis of (S)-1-Boc-3-hydroxypiperidine, a precursor to the title compound, often involves a final Boc protection step. For example, a synthetic route can start from a chiral raw material, proceed through several steps including a Raney nickel-catalyzed hydrogenation and ring-closing, and conclude with the protection of the piperidine nitrogen with a Boc group. Alternatively, racemic 1-Boc-3-hydroxypiperidine can be synthesized and then resolved enzymatically or via chiral agents. The resulting (S)-1-Boc-3-hydroxypiperidine can then be oxidized to give 1-Boc-3-piperidone, a key intermediate for introducing the acetyl group. The orthogonality of the Boc group is crucial in multi-step syntheses, allowing for selective deprotection without affecting other acid-labile or base-labile groups that may be present in the molecule.

| Step | Reagent(s) | Conditions | Purpose | Reference(s) |

| Protection | Di-tert-butyl dicarbonate (Boc₂O) | Basic conditions | Introduce the Boc protecting group onto the piperidine nitrogen. | |

| Deprotection | Trifluoroacetic Acid (TFA) | Anhydrous, often in DCM | Remove the Boc group to liberate the free amine. |

Carbonyl Group Transformations at the 3-Position (e.g., Grignard Reactions, Reduction of Ketones)

Transformations of the carbonyl group at the 3-position of the piperidine ring are pivotal in creating diverse and structurally complex molecules. These reactions, primarily Grignard reactions and ketone reductions, allow for the introduction of new stereocenters and functional groups, significantly expanding the chemical space accessible from piperidone precursors.

Grignard Reactions:

The addition of Grignard reagents to the ketone at the 3-position of an N-Boc-piperidone is a fundamental carbon-carbon bond-forming reaction. This reaction introduces a new alkyl or aryl group, converting the ketone into a tertiary alcohol. For instance, the reaction of 1-Boc-4-piperidone with a Grignard reagent, followed by acidic deprotection, is a key step in the synthesis of 1-N-Boc-4-acetylpiperidine. google.com The choice of the Grignard reagent is critical as it determines the nature of the substituent introduced. While effective, these reactions require anhydrous conditions due to the high reactivity and water sensitivity of Grignard reagents, which can complicate industrial-scale production. google.comgoogle.com The addition of a methyl Grignard reagent to a Weinreb amide precursor is another strategy to form the acetyl group at the 4-position, with the reaction temperature controlled to prevent over-addition.

A notable application of Grignard reagents is in the synthesis of linear aminoketones from Boc-protected lactams. The Grignard reagent adds to the lactam, leading to a protected aminoketone intermediate which can then be cyclized. nih.gov

Reduction of Ketones:

The reduction of the 3-keto group to a hydroxyl group is a crucial transformation, often employed to generate chiral hydroxylated piperidine derivatives. These chiral alcohols are valuable intermediates in the synthesis of numerous biologically active compounds. chemicalbook.com

Chemical reduction methods often utilize hydride reagents like sodium borohydride (B1222165). However, these methods typically result in a mixture of stereoisomers, requiring subsequent resolution steps. quickcompany.ingoogle.com The stereoselectivity of the reduction can be influenced by the reaction conditions. For example, the reduction of 2- or 3-substituted 4-piperidones with sodium borohydride at low temperatures in the presence of an inorganic acid can lead to the di-equatorial isomer with high selectivity. google.com

To achieve high enantioselectivity directly, enzymatic reductions have emerged as a powerful alternative. chemicalbook.com Carbonyl reductases (KREDs) and alcohol dehydrogenases (ADHs) have been successfully employed for the stereoselective reduction of N-Boc-3-piperidone to afford (S)-1-Boc-3-hydroxypiperidine with high enantiomeric excess (>99% ee) and conversion rates. chemicalbook.comquickcompany.inrsc.orgrsc.org These biocatalytic methods offer mild reaction conditions and high selectivity, making them attractive for industrial applications. chemicalbook.comderpharmachemica.com For instance, the use of a thermostable aldo-keto reductase (AKR) has been shown to be highly effective for this transformation. nih.gov

The following table summarizes key findings from various reduction methodologies:

| Substrate | Reagent/Catalyst | Product | Key Findings | Reference(s) |

| N-Boc-3-piperidone | Carbonyl Reductases (HeCR and DbCR) | (3S,4S)- and (3R,4S)-3-substituted-4-hydroxypiperidines | High enantioselectivity (>99% ee) and conversion. rsc.orgrsc.org | rsc.orgrsc.org |

| N-Boc-3-piperidone | Aldo-Keto Reductase (AKR-43) | (S)-N-Boc-3-hydroxypiperidine | High activity, enantioselectivity, and no substrate inhibition. nih.gov | nih.gov |

| N-Boc-3-piperidone | Ketoreductase (KRED 110) | (S)-1-Boc-3-hydroxypiperidine | Reaction time reduced to 3-4 hours with 100% chiral purity. derpharmachemica.com | derpharmachemica.com |

| 2- or 3-substituted 4-piperidones | Sodium Borohydride / Inorganic Acid | Di-equatorial 4-piperidinol | High stereoselectivity at low temperatures. google.com | google.com |

Cyclization Reactions for Piperidine Scaffold Construction (e.g., Dieckmann Cyclization)

The construction of the piperidine ring itself is a fundamental aspect of synthesizing this compound and related compounds. Among the various cyclization strategies, the Dieckmann cyclization is a prominent and widely used method for forming the piperidine core, particularly for the synthesis of 4-piperidones. dtic.milresearchgate.netsciencemadness.org

The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester. In the context of piperidine synthesis, this typically involves the cyclization of an aminodicarboxylate ester. researchgate.net A common approach starts with the Michael addition of a primary amine to two equivalents of an α,β-unsaturated ester, such as methyl acrylate, to form a diester intermediate. dtic.milresearchgate.netnih.gov This diester then undergoes an intramolecular cyclization, usually promoted by a base, to yield a 3-alkoxycarbonyl-4-piperidone. researchgate.net Subsequent hydrolysis and decarboxylation of this β-keto ester afford the desired 4-piperidone (B1582916). dtic.milsciencemadness.org

The efficiency of the Dieckmann cyclization can be influenced by several factors, including the choice of base and reaction conditions. researchgate.net Lewis acids in the presence of tertiary amines have also been shown to promote Dieckmann-type cyclizations. oup.com While a powerful tool, the reaction's reversibility (retro-Dieckmann reaction) necessitates careful control of conditions to ensure good yields. researchgate.net

The Dieckmann cyclization has been successfully applied in the synthesis of various piperidine-based structures, including piperidine-2,4-diones. ucl.ac.ukresearchgate.net Furthermore, asymmetric variations of this reaction, for instance, using a chiral auxiliary, have been developed to produce enantiomerically enriched piperidine derivatives. researchgate.netresearchgate.net

The following table highlights examples of piperidine synthesis utilizing the Dieckmann cyclization:

| Starting Materials | Key Reaction | Product | Significance | Reference(s) |

| Primary amine, Methyl acrylate | Dieckmann Cyclization | N-substituted-4-piperidone | A general and widely used method for 4-piperidone synthesis. dtic.milresearchgate.net | dtic.milresearchgate.net |

| Cyclooctylmethylamine, Methyl acrylate | Dieckmann Cyclization | Piperidine framework for an ORL-1 receptor antagonist. | Construction of a complex pharmaceutical intermediate. nih.gov | nih.gov |

| β-amino esters, Dimethyl malonate | Dieckmann-type Cyclization | 3-Methoxycarbonylpiperidine-2,4-diones | Synthesis of lactam analogues of fentanyl. researchgate.net | researchgate.net |

| β-keto esters | Dieckmann Cyclization | Piperidin-2,4-diones | A general route to substituted piperidin-2,4-diones. ucl.ac.uk | ucl.ac.uk |

Functional Group Interconversions and Derivatizations on the Piperidine Ring

Once the piperidine ring is formed, a wide array of functional group interconversions and derivatizations can be performed to synthesize a diverse range of analogues. These modifications are crucial for modulating the biological activity and physicochemical properties of the final compounds.

N-Terminal Derivatization: The nitrogen atom of the piperidine ring is a common site for derivatization. For instance, in the synthesis of CCR5 antagonists, various functional groups have been introduced at the N-terminal of the piperidine ring, leading to potent inhibitors of HIV-1 infection. nih.gov The Boc (tert-butoxycarbonyl) group is a frequently used protecting group for the piperidine nitrogen, which can be selectively removed under acidic conditions. nih.gov

C-4 Position Modifications: The 4-position of the piperidine ring is another key site for functionalization. The methylene (B1212753) group in N-Boc-2-aryl-4-methylenepiperidines can undergo various transformations. For example, hydroboration-oxidation converts the methylene group into a hydroxylmethyl group, providing access to 2,4-disubstituted piperidines. acs.orgnih.gov This alcohol can be further derivatized, for instance, by esterification. nih.gov

Other Ring Positions: Functionalization at other positions of the piperidine ring is also common. For example, the synthesis of (+/-)-1-deoxynojirimycin involves a sequence of reactions including epoxidation and ring contraction of a dihydroazepine to form a functionalized piperidine. nih.gov The resulting epoxide can then undergo ring-opening and further functional group interconversions. nih.gov

The piperidine ring can also be a component of more complex polycyclic systems. For example, aza-Pummerer and aza-Sakurai cyclizations can be used to construct fused or spiro-piperidine systems. nih.gov

The following table provides examples of functional group interconversions on the piperidine ring:

| Starting Material | Reaction | Product | Purpose of Derivatization | Reference(s) |

| 2-(4-Phenyl-4-piperidinyl)ethyl]amine core | N-terminal derivatization | CCR5 antagonists | To inhibit HIV-1 infection. nih.gov | nih.gov |

| N-Boc-2-aryl-4-methylenepiperidine | Hydroboration-oxidation | N-Boc-2-aryl-4-(hydroxymethyl)piperidine | Access to 2,4-disubstituted piperidines. acs.orgnih.gov | acs.orgnih.gov |

| N(1)-benzyl-2,7-dihydro-1H-azepine | Epoxidation, Ring contraction | (2RS,3SR)-N(1)-benzyl-2-chloromethyl-3-benzyloxy-4,5-epoxypiperidine | Synthesis of deoxynojirimycin analogues. nih.gov | nih.gov |

| Piperidine-3-carboxamide | Acetylation | 1-Acetylpiperidine-3-carboxamide | Introduction of an acetyl group. |

Reactions at the Acetyl Moiety

The acetyl group, consisting of a carbonyl (C=O) group and an adjacent methyl group, is the primary site for carbon-carbon and carbon-heteroatom bond formation. The reactivity of this group is influenced by the piperidine ring and the bulky Boc protecting group.

Alpha-Functionalization Reactions (e.g., Halogenation, Alkylation)

The methyl group alpha to the carbonyl is acidic and can be deprotonated by a suitable base to form an enolate. This enolate is a powerful nucleophile and can react with various electrophiles.

Alpha-Alkylation: The enolate derived from this compound can be alkylated by reacting it with alkyl halides. This reaction allows for the extension of the carbon chain at the alpha position. The choice of base and reaction conditions is crucial to control the regioselectivity and avoid side reactions. While specific examples for this compound are not extensively documented in readily available literature, the general principle of ketone alkylation is a well-established transformation. whiterose.ac.uk For instance, related piperidone systems have been successfully alkylated at the alpha-position. vu.nl The reaction typically involves the use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to generate the enolate, followed by the addition of an alkylating agent.

Alpha-Halogenation: The alpha-position of the acetyl group can also be halogenated under acidic or basic conditions. In an acidic medium, the reaction proceeds through an enol intermediate, while under basic conditions, an enolate is the reactive species. This transformation introduces a halogen atom that can serve as a leaving group for subsequent nucleophilic substitution reactions or participate in coupling reactions.

Nucleophilic Additions to the Carbonyl Group and Subsequent Transformations

The carbonyl carbon of the acetyl group is electrophilic and susceptible to attack by nucleophiles. masterorganicchemistry.com This fundamental reaction leads to the formation of a tetrahedral intermediate, which can then be protonated to yield an alcohol or undergo further transformations.

Reduction to Alcohols: The ketone can be reduced to a secondary alcohol. This can be achieved using various reducing agents. For a simple reduction, sodium borohydride (NaBH₄) is often employed. For stereoselective reductions, enzymatic methods have proven highly effective. For example, the asymmetric reduction of the related compound N-Boc-3-piperidone to (S)-N-Boc-3-hydroxypiperidine has been achieved with high conversion and enantiomeric excess using a ketoreductase and a glucose dehydrogenase coexpression system. mdpi.com This methodology is directly applicable to the acetyl group of this compound to generate the corresponding chiral alcohol.

| Catalyst System | Substrate | Product | Coenzyme | Reaction Time | Conversion | Enantiomeric Excess (ee) |

|---|---|---|---|---|---|---|

| E. coli coexpressing KRED and GDH | N-Boc-3-piperidone | (S)-N-Boc-3-hydroxypiperidine | NADP+ | 24 h | >99% | >99% |

Addition of Organometallic Reagents: Grignard reagents (R-MgX) and organolithium reagents (R-Li) are potent nucleophiles that add to the carbonyl group to form tertiary alcohols after acidic workup. organic-chemistry.orgmasterorganicchemistry.comsigmaaldrich.com For example, a patented method describes the synthesis of 1-tert-butoxycarbonyl-4-acetylpiperidine by reacting the corresponding Weinreb amide with a methyl Grignard reagent, highlighting the utility of such nucleophilic additions in the synthesis of acetylpiperidine derivatives. google.comgoogle.com This reaction allows for the introduction of a wide variety of alkyl, aryl, or vinyl groups.

Condensation Reactions Involving the Acetyl Group

The acidic alpha-protons of the acetyl group enable it to participate in various condensation reactions, which are powerful tools for forming new carbon-carbon bonds.

Mannich Reaction: In the presence of a non-enolizable aldehyde (like formaldehyde) and a secondary amine, this compound can undergo a Mannich reaction. The reaction proceeds through the formation of an Eschenmoser's salt or a similar iminium ion, which is then attacked by the enol or enolate form of the acetylpiperidine. This results in the formation of a β-amino ketone, known as a Mannich base. Such reactions have been reported for related piperidine systems. doi.org These products are valuable intermediates for the synthesis of various nitrogen-containing heterocyclic compounds and natural products. For instance, the retro-Mannich reaction is a key step in the proposed biosynthesis of the alkaloid adalinine, which features a piperidine core. semanticscholar.org

Olefination and Enamine Formation

The carbonyl group can be converted into a carbon-carbon double bond through olefination reactions, or it can react with secondary amines to form enamines.

Wittig Reaction: The Wittig reaction is a widely used method for converting ketones into alkenes. masterorganicchemistry.comdalalinstitute.commnstate.edulibretexts.org The reaction involves a phosphonium (B103445) ylide (Wittig reagent), which attacks the carbonyl carbon to form a betaine (B1666868) intermediate. This intermediate then collapses to form an alkene and a phosphine (B1218219) oxide. By choosing the appropriate ylide, a variety of substituted alkenes can be synthesized from this compound. This reaction is highly regioselective, ensuring the double bond is formed specifically at the position of the original carbonyl group. Wittig reactions have been successfully performed on N-protected piperidones. vu.nl

| Starting Material | Reagent | Product Type | Key Feature |

|---|---|---|---|

| Ketone/Aldehyde | Phosphonium Ylide (Ph₃P=CR¹R²) | Alkene | Forms C=C bond at original C=O position. libretexts.org |

Enamine Formation: The reaction of this compound with a secondary amine (e.g., pyrrolidine, piperidine, or morpholine) under acidic catalysis leads to the formation of an enamine. masterorganicchemistry.comlibretexts.org In this reaction, the carbonyl oxygen is replaced by a dialkylamino group, and a double bond is formed between the former carbonyl carbon and the alpha-carbon. libretexts.org Enamines are versatile synthetic intermediates, acting as nucleophiles in alkylation and acylation reactions at the alpha-carbon. The formation of enamines from N-protected piperidine derivatives has been reported in the literature, often as intermediates in the synthesis of more complex heterocyclic systems. acs.org

Reactions Involving the Boc-Protected Piperidine Nitrogen

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its facile removal under acidic conditions.

Cleavage of the Boc Protecting Group to Liberate the Secondary Amine

The removal of the Boc group, or deprotection, is a common and crucial step in multi-step syntheses involving this compound. This reaction unmasks the secondary amine of the piperidine ring, allowing it to participate in subsequent reactions such as acylation, alkylation, or cyclization.

The standard method for Boc deprotection involves treatment with a strong acid. chemistrysteps.com The mechanism proceeds via protonation of the carbonyl oxygen of the Boc group, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to release the free amine. chemistrysteps.com

| Reagent | Solvent | Typical Conditions | Reference |

|---|---|---|---|

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 20-50% TFA in DCM, Room Temp | peptide.comiris-biotech.de |

| Hydrochloric Acid (HCl) | Dioxane, Methanol, or Ethyl Acetate | 1-4 M HCl, 0°C to Room Temp | dtic.milmdpi.com |

| Phosphoric Acid (H₃PO₄) | Aqueous solution | Mild conditions | mdpi.com |

| Thermal (Solvent-Free) | Neat or high-boiling solvent | High temperatures (e.g., >150°C) | acs.org |

Commonly used acidic conditions include:

Trifluoroacetic Acid (TFA): A solution of TFA in dichloromethane (DCM) is a very common and effective method for Boc removal. peptide.comnih.gov The reaction is typically fast and clean.

Hydrochloric Acid (HCl): Solutions of HCl in organic solvents like dioxane, methanol, or ethyl acetate are also widely used. dtic.milrsc.org This method often provides the amine product as its hydrochloride salt, which can be advantageous for purification and stability.

The choice of deprotection conditions may depend on the presence of other acid-sensitive functional groups in the molecule. sigmaaldrich.comreddit.com Following deprotection, the resulting secondary amine, (S)-3-acetylpiperidine, can be used in a variety of further synthetic transformations.

N-Alkylation Reactions of the Deprotected Amine

Following the removal of the Boc (tert-butoxycarbonyl) protecting group, the resulting secondary amine, (S)-3-acetylpiperidine, becomes a nucleophile that can participate in N-alkylation reactions. A primary method for this transformation is reductive amination. wikipedia.orgmasterorganicchemistry.com This process involves the reaction of the amine with an aldehyde or a ketone to form an intermediate imine or enamine, which is then reduced in situ to the corresponding alkylated amine. wikipedia.orgmasterorganicchemistry.com

Commonly used reducing agents for this purpose include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN). masterorganicchemistry.com These reagents are favored because they are mild enough to not reduce the aldehyde or ketone starting material but are effective at reducing the intermediate imine/iminium ion. wikipedia.org The reaction is typically performed in a one-pot procedure under neutral or weakly acidic conditions. wikipedia.org This method avoids the issue of over-alkylation, which can be a problem with direct alkylation using alkyl halides. masterorganicchemistry.com

The general scheme for the N-alkylation of deprotected (S)-3-acetylpiperidine via reductive amination is as follows:

Iminium Ion Formation: The secondary amine attacks the carbonyl carbon of an aldehyde or ketone. Subsequent loss of water forms an iminium ion.

Reduction: A hydride reagent, such as sodium triacetoxyborohydride, delivers a hydride to the iminium ion, yielding the N-alkylated piperidine.

This methodology allows for the introduction of a wide variety of substituents onto the nitrogen atom, depending on the choice of the aldehyde or ketone. For instance, reaction with formaldehyde (B43269) followed by reduction would yield the N-methyl derivative, while reaction with acetone (B3395972) and a reducing agent would lead to the N-isopropyl derivative. This versatility is crucial for the synthesis of libraries of compounds for drug discovery and other applications. synplechem.com The direct N-alkylation of unprotected amino acids with alcohols has also been demonstrated, offering a green alternative with water as the only byproduct. nih.govresearchgate.net

N-Acylation and N-Sulfonylation Reactions for Derivative Synthesis

Once deprotected, the secondary amine of (S)-3-acetylpiperidine can readily undergo N-acylation and N-sulfonylation to produce a diverse range of amide and sulfonamide derivatives, respectively. ucanr.edu These reactions are fundamental in medicinal chemistry for modifying the properties of a lead compound.

N-Acylation involves the reaction of the amine with an acylating agent such as an acid chloride, acid anhydride, or an activated carboxylic acid. researchgate.netumich.edu The reaction with an acid chloride is a common and efficient method, typically carried out in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to neutralize the HCl byproduct. researchgate.net

Alternatively, amide bond formation can be achieved by coupling the amine with a carboxylic acid using a variety of coupling reagents. researchgate.netorganic-chemistry.org These reagents activate the carboxylic acid to facilitate nucleophilic attack by the amine. researchgate.net Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to improve efficiency and reduce side reactions. arkat-usa.org Phosphonium salts (e.g., BOP, PyBOP) and uronium salts (e.g., HBTU, HATU) are also powerful activating agents. arkat-usa.org

N-Sulfonylation is analogous to N-acylation and involves the reaction of the deprotected amine with a sulfonyl chloride in the presence of a base. ucanr.edu This reaction yields a sulfonamide, a functional group that is a key component in many therapeutic agents. The choice of sulfonyl chloride determines the nature of the R-group attached to the sulfonyl moiety.

In a study focused on soluble epoxide hydrolase inhibitors, the deprotected piperidine core was reacted with various sulfonyl chlorides to produce a series of N-sulfonylated derivatives. ucanr.edu

Formation of Urea (B33335) and Amide Linkages

The deprotected (S)-3-acetylpiperidine is a valuable precursor for the synthesis of derivatives containing urea and amide linkages. These functional groups are prevalent in pharmacologically active compounds.

Urea Formation: The most direct method for synthesizing ureas from the deprotected amine involves its reaction with an isocyanate. ucanr.edu In this reaction, the nitrogen of the piperidine acts as a nucleophile, attacking the electrophilic carbon of the isocyanate to form the urea linkage. This reaction is generally high-yielding and proceeds under mild conditions. asianpubs.org

An alternative method involves a two-step process where the amine is first converted to a carbamate (B1207046), which is then reacted with another amine to form the urea. For instance, reaction with 4-nitrophenyl chloroformate can generate an intermediate 4-nitrophenyl carbamate, which subsequently reacts with the deprotected piperidine to yield the desired urea. ucanr.edu

Amide Linkage Formation: As detailed in the previous section (3.2.3), amide linkages are readily formed by reacting the deprotected amine with an activated carboxylic acid or an acid chloride. researchgate.netumich.edu The use of coupling reagents like EDCI is a common strategy for creating amide bonds in a controlled manner, particularly in the synthesis of complex molecules. ucanr.edu For example, in the synthesis of soluble epoxide hydrolase inhibitors, an EDCI-mediated coupling reaction was used to connect various carboxylic acids to the piperidine nitrogen. ucanr.edu

The table below summarizes the types of linkages formed and the reagents typically employed:

| Linkage Type | Reagent/Method | Resulting Functional Group |

| N-Alkylation | Aldehyde/Ketone + Reducing Agent | Tertiary Amine |

| N-Acylation | Acid Chloride or Carboxylic Acid + Coupling Agent | Amide |

| N-Sulfonylation | Sulfonyl Chloride | Sulfonamide |

| Urea Formation | Isocyanate | Urea |

These reactions highlight the utility of deprotected (S)-3-acetylpiperidine as a scaffold for introducing a wide array of functional groups, enabling the exploration of structure-activity relationships in drug discovery programs. ucanr.edu

Transformations of the Piperidine Ring System

The piperidine ring of this compound is a scaffold that can undergo various transformations, including stereoselective modifications, and chiral lithiation followed by quenching.

Stereoselective Modifications and Functionalizations

The stereoselective functionalization of the piperidine ring is a key strategy for synthesizing complex, chirally pure molecules. The existing stereocenter at the C3 position can direct the stereochemical outcome of subsequent reactions.

One approach to functionalizing the piperidine ring is through C-H activation. While direct C-H functionalization at the C3 position is challenging due to the electron-withdrawing effect of the nitrogen atom, indirect methods have been developed. nih.gov One such method involves the asymmetric cyclopropanation of an N-Boc-tetrahydropyridine intermediate, followed by reductive and stereoselective ring-opening of the resulting cyclopropane. nih.govd-nb.info This strategy allows for the introduction of substituents at the C3 position with high diastereoselectivity. d-nb.info

Photoredox catalysis has also emerged as a powerful tool for the diastereoselective functionalization of highly substituted piperidines. nih.govescholarship.org For instance, a photoredox-catalyzed α-amino C-H arylation reaction has been reported to proceed with high diastereoselectivity. nih.gov Although this reaction primarily targets the α-position (C2 or C6), it demonstrates the potential for stereocontrolled C-H functionalization on the piperidine ring.

Furthermore, the stereochemistry of substituents on the piperidine ring can influence the binding affinity of the molecule to its biological target. In the development of P2Y14R antagonists, bridged piperidine analogues were synthesized to probe receptor affinity. The stereochemistry of these bridged systems was found to be crucial for high-affinity binding. nih.gov

Ring Opening and Rearrangement Reactions (if applicable)

Ring-opening reactions of the piperidine ring are less common but can occur under specific conditions, leading to the formation of acyclic compounds. ambeed.com For example, ring-opening of 1-tert-butoxycarbonyl-3,4-epoxypiperidine with amine nucleophiles has been studied, yielding regioisomeric trans-β-aminoalcohols. researchgate.net While this is not a direct transformation of this compound, it illustrates a potential pathway for ring-opening in related piperidine derivatives.

Ring rearrangement reactions are also a possibility, although specific examples involving this compound are not extensively documented. Such rearrangements could potentially be induced under acidic conditions or through the involvement of reactive intermediates.

Chiral Lithiation and Subsequent Quenching Reactions

The α-lithiation of N-Boc-piperidine, followed by quenching with an electrophile, is a well-established method for the functionalization of the C2 position. researchgate.netnih.gov This reaction typically involves the use of a strong base, such as sec-butyllithium (B1581126) (s-BuLi), in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA). nih.gov The use of a chiral ligand, such as (-)-sparteine (B7772259) or a (+)-sparteine surrogate, can induce asymmetry in the lithiation process, leading to enantiomerically enriched products. nih.govwhiterose.ac.ukacs.org

The process can proceed through either a dynamic kinetic resolution (DKR) or a dynamic thermodynamic resolution (DTR). nih.gov In a DKR, slow addition of an electrophile allows for the preferential reaction of one enantiomer of the rapidly interconverting organolithium intermediates. nih.gov In a DTR, the system is allowed to equilibrate to a mixture of diastereomeric organolithium-chiral ligand complexes, with one being thermodynamically more stable. nih.gov

The reaction conditions, including temperature and the choice of chiral ligand, are critical for achieving high enantioselectivity. whiterose.ac.ukacs.org While many of these studies have been performed on the parent N-Boc-piperidine, the principles can be extended to substituted derivatives. The acetyl group at the C3 position in this compound would likely influence the regioselectivity and stereoselectivity of the lithiation. The presence of the C3 substituent could sterically hinder the C2 position, potentially affecting the rate and outcome of the reaction.

The table below provides an overview of the transformations of the piperidine ring system:

| Transformation | Method | Key Features |

| Stereoselective Functionalization | Asymmetric cyclopropanation and ring-opening | Introduction of substituents at C3 with high diastereoselectivity. nih.govd-nb.info |

| Photoredox-catalyzed C-H arylation | High diastereoselectivity, primarily at the α-position. nih.gov | |

| Ring Opening | Nucleophilic attack on an epoxide | Formation of acyclic aminoalcohols. researchgate.net |

| Chiral Lithiation | α-Lithiation with s-BuLi/chiral ligand | Enantioselective functionalization at the C2 position. nih.govwhiterose.ac.uk |

| Quenching with electrophiles | Introduction of a wide range of substituents. nih.gov |

These transformations underscore the versatility of the piperidine scaffold in this compound for the synthesis of complex and stereochemically defined molecules.

Stereochemical Control and Retention During Transformations

The chiral center at the C3 position of this compound is a crucial element in its utility as a building block for complex, biologically active molecules. The ability to control and retain this stereochemistry during subsequent chemical transformations is paramount. Research has demonstrated various strategies to achieve high levels of stereochemical fidelity in reactions involving this versatile intermediate.

A key transformation of the acetyl group is its reduction to a secondary alcohol, which introduces a new chiral center. The stereochemical outcome of this reduction is highly dependent on the reagents and reaction conditions employed. For instance, the reduction of (S)-3-acetyl-piperidine-1-carboxylic acid tert-butyl ester can be controlled to produce different diastereomers. While specific reagents for achieving a particular stereoisomer from the acetyl group are a broad topic, the existing (S) configuration at C3 influences the approach of the reducing agent, often leading to a diastereomeric mixture. The stereochemistry of the newly formed alcohol can be reversed under Mitsunobu conditions, which involve coupling with a carboxylic acid like benzoic acid using triphenylphosphine (B44618) and diisopropyl azodicarboxylate (DIAD), leading to an inversion of configuration at the new chiral center. google.com

The (S)-stereocenter of the piperidine ring often directs the stereochemical course of reactions at adjacent positions. This principle of "memory of chirality" has been observed in various transformations. nih.gov In this phenomenon, the existing chiral information is transferred to a new stereocenter, even through intermediates where the original stereocenter is temporarily lost or altered. nih.gov This is particularly relevant in enolate chemistry, where the chiral environment dictated by the C3-substituent can influence the facial selectivity of electrophilic attack. nih.gov

Furthermore, the piperidine ring itself can be modified with retention of the C3 stereochemistry. For example, in the synthesis of bridged piperidine analogues, the integrity of the (S)-configuration is maintained throughout multi-step sequences. nih.gov This highlights the robustness of the C3-stereocenter under various reaction conditions, including those involving palladium-catalyzed hydrogenation. nih.gov

Diastereoselective synthesis is another area where the stereochemistry of this compound plays a directing role. In the synthesis of trans-3-acetyl piperidine derivatives, modifications of published procedures have allowed for diastereoselective outcomes. nih.gov This control is critical when constructing molecules with multiple stereocenters, as the relative stereochemistry significantly impacts biological activity.

The following table summarizes examples of reactions where the stereochemistry of this compound or its derivatives is controlled or retained.

| Precursor | Reaction | Reagents | Key Outcome |

| (S)-3-acetyl-piperidine-1-carboxylic acid tert-butyl ester | Grignard Addition | Methylmagnesium bromide in diethyl ether | Formation of a tertiary alcohol with the introduction of a new substituent. google.com |

| (S)-N-BOC-piperidin-3-yl]-propanol derivative | Mitsunobu Reaction | Benzoic acid, triphenylphosphine, DIAD | Inversion of stereochemistry at the secondary alcohol center. google.com |

| This compound derivative | Diastereoselective Synthesis | Modified published procedures | Synthesis of trans-3-acetyl piperidine. nih.gov |

It is important to note that while the (S)-configuration at C3 is generally stable, certain reaction conditions, particularly those involving strong bases or high temperatures, could potentially lead to epimerization. Therefore, careful selection of reagents and optimization of reaction parameters are essential to ensure the retention of the desired stereochemistry throughout a synthetic sequence.

Applications in Advanced Organic Synthesis and Medicinal Chemistry

Utilization as a Chiral Building Block for Complex Molecules

Chiral building blocks are enantiomerically pure compounds that serve as starting materials for the construction of complex, stereochemically defined molecules. The pharmaceutical industry increasingly relies on such intermediates to ensure the synthesis of single-enantiomer drugs, which generally offer improved efficacy and safety profiles. (S)-1-Boc-3-acetylpiperidine fits this role, with the Boc-protected nitrogen allowing for controlled reactions and the chiral center directing the stereochemical outcome of subsequent synthetic steps.

Its synthetic utility is often linked to its relationship with (S)-1-Boc-3-hydroxypiperidine, a more commonly cited intermediate. The acetyl group of this compound can be readily derived from the secondary alcohol of (S)-1-Boc-3-hydroxypiperidine through standard oxidation protocols, such as the Swern oxidation or using reagents like the Dess-Martin periodinane. wikipedia.orgpitt.eduadichemistry.com This chemical interchangeability allows synthetic routes to access either the ketone or the alcohol functionality as needed, expanding its versatility as a building block.

The piperidine (B6355638) ring is a prevalent structural motif in a vast array of natural products, particularly in alkaloids, which exhibit a wide range of biological activities. The synthesis of these complex natural molecules often requires chiral piperidine-based intermediates to construct the core skeleton with the correct stereochemistry.

While the piperidine scaffold is fundamental in this field, specific examples detailing the use of this compound as a direct precursor in the total synthesis of a named natural product are not prominently featured in readily available scientific literature. Synthetic strategies often favor the corresponding alcohol, (S)-1-Boc-3-hydroxypiperidine, or other functionalized piperidines as the key chiral synthon. However, the potential for this compound to serve in this capacity remains, given its ability to undergo various carbon-carbon bond-forming reactions at the acetyl group, enabling the elaboration of more complex side chains characteristic of natural products.

The true value of the (S)-3-substituted-1-Boc-piperidine scaffold is most evident in medicinal chemistry, where it serves as a cornerstone for the synthesis of numerous high-profile pharmaceutical agents.

Ibrutinib is a potent, orally administered small-molecule drug that functions as an irreversible inhibitor of Bruton's tyrosine kinase (BTK). It is a key therapy for certain B-cell malignancies, including mantle cell lymphoma and chronic lymphocytic leukemia. chemicalbook.com A critical component of Ibrutinib's structure is the chiral (S)-piperidine-3-yl moiety that links to the pyrazolopyrimidine core.

The most widely documented synthetic routes to Ibrutinib utilize (S)-1-Boc-3-hydroxypiperidine as the key chiral intermediate. chemicalbook.comnih.gov In these syntheses, the hydroxyl group is typically converted into a good leaving group, such as a mesylate or tosylate, to facilitate the nucleophilic substitution reaction with the nitrogen of the pyrazolopyrimidine core. This compound serves as the direct precursor to this crucial hydroxy-intermediate via stereoselective reduction. Alternatively, the synthesis can proceed from (S)-1-Boc-3-hydroxypiperidine, which is obtained via the asymmetric reduction of its corresponding ketone, N-Boc-3-piperidone. mdpi.com This established synthetic relationship underscores the importance of the (S)-3-keto-piperidine scaffold found in this compound for accessing Ibrutinib and other related BTK inhibitors that share this chiral piperidine pharmacophore.

Quinolone and fluoroquinolone antibiotics are a major class of broad-spectrum synthetic antibacterial agents. nih.gov Their structure is often modified at the C-7 position with a nitrogen-containing heterocycle, such as a piperidine or pyrrolidine derivative, to modulate potency, spectrum of activity, and pharmacokinetic properties.

While direct use of this compound in the synthesis of Moxifloxacin is not documented, a structurally related compound, cis-dimethyl 1-acetylpiperidine-2,3-dicarboxylate, has been successfully employed as a precursor. Researchers have demonstrated the enzymatic resolution of this racemic acetylpiperidine derivative to obtain the (2S,3R)-enantiomer, which is a valuable intermediate for preparing the (4aS,7aS)‑octahydro‑1H‑pyrrolo[3,4‑b]pyridine side chain of Moxifloxacin. This work highlights the utility of the acetylpiperidine framework in constructing the complex bicyclic amine side chains characteristic of advanced fourth-generation fluoroquinolones like Moxifloxacin.

Soluble epoxide hydrolase (sEH) is a therapeutic target for managing hypertension and inflammation. The enzyme metabolizes beneficial epoxyeicosatrienoic acids (EETs) into less active diols; therefore, inhibiting sEH increases the levels of EETs, producing antihypertensive and anti-inflammatory effects. Many potent sEH inhibitors are based on a urea (B33335) or amide scaffold flanked by two lipophilic groups.

The acetylpiperidine moiety has been incorporated into these inhibitors to add rigidity and modulate physicochemical properties. For example, N-(1-Acetylpiperidin-4-yl)-N′-(adamant-1-yl) urea, a constitutional isomer of a derivative of this compound, was identified as a potent sEH inhibitor with an IC₅₀ value of 7.0 nM and good oral bioavailability. commonorganicchemistry.com Further structure-activity relationship (SAR) studies have explored the impact of the substituent's position on the piperidine ring. Research indicates that placing the substituent at the 3-position of the piperidine ring can lead to superior inhibitory activity compared to the 4-position. nih.gov This finding suggests that inhibitors derived from a 3-acetylpiperidine scaffold could offer enhanced potency, making this compound a highly relevant building block for designing next-generation sEH inhibitors.

Table 1: Potency of Piperidine-Based sEH Inhibitors An interactive data table presenting research findings on sEH inhibitors.

| Compound | Scaffold Feature | Target | IC₅₀ (nM) |

|---|---|---|---|

| N-(1-Acetylpiperidin-4-yl)-N′-(adamant-1-yl) urea | 4-Acetylpiperidine | Human sEH | 7.0 |

| Compound B1 (amide at position 3) | 3-Amide Piperidine | Human sEH | 0.35 |

| Compound B1 (amide at position 3) | Murine sEH | Murine sEH | 0.38 |

| t-TUCB (reference inhibitor) | Non-piperidine | Murine sEH | 2.66 |

Acid ceramidase (AC) is an enzyme that breaks down ceramide, a bioactive lipid involved in cellular processes like apoptosis (programmed cell death). In some cancers, AC is overexpressed, leading to lower ceramide levels and resistance to chemotherapy. Inhibiting AC can restore ceramide levels and re-sensitize cancer cells to treatment, making it an attractive target in oncology. nih.gov

The development of potent and drug-like AC inhibitors is an active area of research. While many inhibitors are lipid-based ceramide analogs, recent efforts have focused on non-lipid scaffolds to improve pharmaceutical properties. Piperidine moieties have been incorporated into the design of AC inhibitors to enhance characteristics such as aqueous solubility. biorxiv.org Although specific examples using this compound as a direct synthetic intermediate are not prominent in the literature, piperidine-urea based compounds have been identified as scaffolds for ceramidase inhibitors. biorxiv.org The chemical tractability and chiral nature of this compound make it a plausible candidate building block for the synthesis of novel, non-lipid-based AC inhibitors as researchers continue to explore the structure-activity relationships of this important enzyme target. researchgate.net

Key Intermediate in the Synthesis of Pharmaceutical Agents

17β-Hydroxysteroid Dehydrogenase Type 3 Inhibitors

17β-Hydroxysteroid dehydrogenase type 3 (17β-HSD3) is a critical enzyme in the biosynthesis of testosterone, catalyzing the reduction of androstenedione to testosterone. nih.gov Its role in androgen production makes it a significant target for the treatment of hormone-dependent diseases, particularly prostate cancer. nih.gov The 3-acetylpiperidine moiety, a core feature of this compound, has been successfully incorporated into potent and selective inhibitors of 17β-HSD3.

In the development of novel aryl benzylamine-based inhibitors, researchers have synthesized analogues featuring an extended 3-acetyl-N-piperidinyl group. nih.gov A key example is a compound synthesized via a multi-step route that introduces a 3-acetylpiperidine unit linked to a core benzylamine structure. This strategic inclusion of the 3-acetylpiperidine scaffold was explored to probe the enzyme's active site and optimize inhibitor potency.

| Compound ID | Target Enzyme | IC₅₀ (nM) |

| Compound 29 | 17β-HSD3 | 76 |

| Compound 30 | 17β-HSD3 | 74 |

| (S)-(+)-enantiomer 32 | 17β-HSD3 | 370 |

| Data sourced from research on substituted aryl benzylamines as 17β-HSD3 inhibitors. nih.gov |

Scaffold for the Construction of Diverse Chemical Libraries

The piperidine ring is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in successful drugs and its ability to serve as a framework for presenting functional groups in a defined three-dimensional space. researchgate.netnih.gov this compound is an exemplary starting material for the construction of diverse chemical libraries aimed at discovering new drug leads. Its utility stems from several key structural features:

The Boc-protected Nitrogen: The tert-butoxycarbonyl (Boc) group provides a stable, yet readily cleavable, protecting group for the piperidine nitrogen. This allows for late-stage diversification, where the nitrogen can be functionalized with a wide array of substituents after modifications elsewhere in the molecule.

The Acetyl Group: The ketone functionality of the acetyl group is a versatile chemical handle. It can undergo a multitude of reactions, including reductive amination, aldol condensation, Grignard reactions, and Wittig reactions, to introduce significant molecular diversity.

The Chiral Center: The inherent (S)-chirality at the C3 position allows for the synthesis of enantiomerically pure compounds, which is crucial for achieving specific and selective interactions with biological targets.

Using the principles of combinatorial chemistry, this compound can be used to generate large libraries of compounds. For instance, a library could be constructed by reacting the acetyl group with a diverse set of amines via reductive amination, followed by deprotection of the Boc group and subsequent acylation or alkylation with various reagents. This strategy enables the systematic exploration of the chemical space around the piperidine core, significantly increasing the probability of identifying novel bioactive molecules.

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For derivatives of this compound, SAR studies focus on understanding the impact of modifications to the piperidine ring and its substituents on target binding and efficacy.

Impact of Piperidine Ring Substitutions on Biological Activity

The biological properties of piperidine-containing molecules are highly dependent on the nature and position of substituents on the heterocyclic ring. researchgate.net Research across various therapeutic targets has consistently demonstrated that even minor changes to the substitution pattern can lead to dramatic shifts in potency, selectivity, and pharmacokinetic properties.

Positional Isomerism: The location of a substituent is critical. In the development of GLP-1 receptor agonists, it was found that placing a substituent at the 4-position of the piperidine ring resulted in poor activity, whereas related compounds with substituents at the 3- and 5-positions showed significantly enhanced potency. thieme-connect.com This underscores the importance of the C3-substitution provided by the this compound scaffold.

Nature of Substituents: In a series of anticancer agents, the introduction of fluorine atoms and a meta-substitution pattern on a benzoylpiperidine scaffold enhanced inhibitory properties against monoacylglycerol lipase (B570770) (MAGL). nih.gov For other targets, such as the M3 muscarinic acetylcholine receptor, specific piperidine-embedded structures were found to have good activity on androgen-refractory cancer cell lines. nih.gov

Stereochemistry: The introduction of a chiral center can profoundly affect selectivity. In one study on fibrinolysis inhibitors, introducing a methyl group at the 2-position of a piperidine ring decreased potency but dramatically increased selectivity over the GABAa receptor. thieme-connect.com

The following table illustrates how the position of substituents on a piperidine ring can influence biological activity for different targets.

| Scaffold Modification | Target | Biological Outcome |

| Substituent at 4-position | GLP-1 Receptor | Poor potentiation (Emax = 24%) thieme-connect.com |

| Substituent at 3- and 5-position | PCAF Inhibitor | Increased potency (KD ≈ 150 nmol/L) thieme-connect.com |

| Methyl group at 2-position | Fibrinolysis Target | Increased selectivity over GABAa receptor thieme-connect.com |

| Fluorine atoms on benzoyl ring | MAGL (Anticancer) | Enhanced inhibition properties nih.gov |

Design Principles for Modulating Ligand-Target Interactions

The design of potent and selective ligands based on the piperidine scaffold involves the strategic modulation of various non-covalent interactions with the target protein. Computational and experimental studies have elucidated several key design principles:

Hydrophobic Interactions: The saturated carbocyclic portion of the piperidine ring is lipophilic and can engage in favorable hydrophobic or van der Waals interactions within non-polar pockets of a receptor active site. Molecular docking studies of various piperidine derivatives consistently show the ring nestled in hydrophobic regions of the binding cavity. nih.govmdpi.com

Hydrogen Bonding: The piperidine nitrogen, once deprotected, can act as a hydrogen bond acceptor. More importantly, substituents introduced from the acetyl group or directly onto the ring can be designed to act as hydrogen bond donors or acceptors. For example, docking studies of potent acetylcholinesterase inhibitors revealed a significant hydrogen bond between the carbonyl group of a benzamide derivative and the amino acid residue Tyrosine 121 in the active site. mui.ac.ir

Electrostatic and Cation-π Interactions: In a physiological environment, the piperidine nitrogen is often protonated, carrying a positive charge. This allows it to form strong electrostatic interactions (salt bridges) with negatively charged amino acid residues like aspartate or glutamate in the target protein. nih.gov This charged nitrogen can also participate in cation-π interactions with aromatic residues such as phenylalanine, tyrosine, or tryptophan. nih.gov These interactions can be crucial for anchoring the ligand in the correct orientation for optimal binding.

Exploration of Piperidine Ring Conformation in Receptor Binding

The three-dimensional shape, or conformation, of a ligand is a critical determinant of its ability to bind to a biological receptor. The piperidine ring typically adopts a low-energy chair conformation, which positions its substituents in either axial or equatorial orientations. The specific conformation adopted upon binding and the orientation of these substituents are vital for achieving high-affinity interactions.

Molecular docking and molecular dynamics simulations are powerful computational tools used to explore the binding modes of piperidine-containing ligands. nih.govresearchgate.netrsc.org These studies reveal how the piperidine ring orients itself within the active site to maximize favorable interactions.

For example, in docking studies of N-benzylpiperidine derivatives into acetylcholinesterase, the piperidinic nitrogen was projected into a specific location to mimic a known interaction, and this served as an anchor point for exploring the conformational space of the rest of the molecule. researchgate.net Similarly, docking of a 3-acetyl-N-piperidinyl analogue into the 17β-HSD3 homology model showed a specific, energetically favorable pose for the piperidine ring, dictating the orientation of the acetyl group toward a particular sub-pocket. nih.gov

These computational analyses demonstrate that the chair conformation of the piperidine ring serves as a rigid scaffold that pre-organizes substituents for optimal interaction with the receptor. The choice of substitution position (e.g., C3 from this compound) directly influences whether a functional group will project from an equatorial or axial position in the bound state, which in turn determines its ability to engage with specific amino acid residues and achieve potent biological activity.

Analytical and Characterization Methodologies in Research

Determination of Enantiomeric Purity and Absolute Configuration

Establishing the enantiomeric purity and confirming the absolute configuration are critical steps in the characterization of a chiral compound such as (S)-1-Boc-3-acetylpiperidine. These analyses ensure that the desired stereoisomer has been synthesized and isolated, which is paramount for its application, particularly in pharmaceutical development where different enantiomers can have vastly different biological activities.

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the enantiomeric composition of a chiral substance. This method separates the enantiomers of a racemic or enantioenriched mixture, allowing for the precise quantification of each enantiomer and the calculation of enantiomeric excess (e.e.). The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.